molecular formula C14H12BrFN2O2 B4604468 1-(4-Bromo-2-fluorophenyl)-3-(3-methoxyphenyl)urea

1-(4-Bromo-2-fluorophenyl)-3-(3-methoxyphenyl)urea

Cat. No.: B4604468
M. Wt: 339.16 g/mol
InChI Key: JASHSXQSSNYHJZ-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)-3-(3-methoxyphenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-fluorophenyl)-3-(3-methoxyphenyl)urea typically involves the reaction of 4-bromo-2-fluoroaniline with 3-methoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as crystallization or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-fluorophenyl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The urea group can be hydrolyzed to form corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound may find applications in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-3-(3-methoxyphenyl)urea would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-2-fluorophenyl)-3-phenylurea
  • 1-(4-Bromo-2-fluorophenyl)-3-(4-methoxyphenyl)urea
  • 1-(4-Chloro-2-fluorophenyl)-3-(3-methoxyphenyl)urea

Uniqueness

1-(4-Bromo-2-fluorophenyl)-3-(3-methoxyphenyl)urea is unique due to the specific combination of bromine, fluorine, and methoxy substituents on the phenyl rings. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3-(3-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFN2O2/c1-20-11-4-2-3-10(8-11)17-14(19)18-13-6-5-9(15)7-12(13)16/h2-8H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASHSXQSSNYHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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